2,4-Dichlorophenylacetic acid

Description

Historical Context and Evolution of Research Perspectives

The story of 2,4-Dichlorophenylacetic acid is intrinsically linked to the advent of modern synthetic herbicides. Following the discovery and commercialization of 2,4-D in the 1940s, a new era in chemical weed control began. ebsco.comcambridge.orgfrontiersin.org This led to extensive research not only on the primary compound but also on its derivatives, metabolites, and related structures, including this compound.

Early research was largely driven by the need to understand the mode of action, environmental fate, and non-target effects of phenoxyacetic acid herbicides. ebsco.comcambridge.org Initial perspectives often viewed this compound as a metabolite or a structural analog of 2,4-D. Over time, research has evolved to consider the compound in its own right, investigating its unique chemical and biological properties. This shift has been propelled by advancements in analytical techniques that allow for more precise detection and quantification in various environmental and biological matrices. deswater.comfao.orgspringernature.comnih.gov

Significance in Environmental and Biological Sciences Research

The significance of this compound in environmental and biological sciences is multifaceted. In environmental science, it is recognized as a pollutant that can be found in soil, water, and air, particularly in areas with high herbicide usage. who.intnih.gov Its presence raises concerns about the contamination of drinking water and potential impacts on ecosystems. who.intmdpi.com

In biological sciences, research has focused on the metabolic pathways of 2,4-D and related compounds in various organisms, from microorganisms to plants and animals. lsu.edunih.govpjoes.commdpi.com Understanding how organisms metabolize this compound is crucial for assessing its potential for bioaccumulation and its effects at the cellular and molecular levels. lsu.edupjoes.com The compound has also been instrumental as a chemical probe to investigate the action of auxins, a class of plant hormones. xtbg.ac.cn

Current Research Landscape and Unresolved Questions

The current research landscape for this compound is dynamic, with ongoing studies exploring its environmental behavior, biodegradation, and potential for bioremediation. nih.govmdpi.com A significant area of focus is the microbial degradation of this and other chlorinated aromatic compounds. nih.govmdpi.comwikipedia.org Researchers are identifying and characterizing microbial strains and the specific enzymes and genes involved in breaking down these pollutants. nih.govmdpi.comijiset.com

Despite considerable progress, several questions remain unresolved. The precise molecular mechanisms of its action in various organisms are still not fully understood. xtbg.ac.cn Furthermore, while the evolution of herbicide resistance in weeds is a major concern for agriculture, the specific role and evolution of resistance mechanisms related to this compound are areas that require further investigation. pnas.org The long-term ecological impacts of low-level exposure to this compound also warrant continued research to ensure the protection of environmental and human health. nih.gov

Detailed Research Findings

Environmental Fate and Biodegradation

The environmental persistence of this compound and its parent compound, 2,4-D, is a key area of research. While 2,4-D is known to degrade relatively quickly in aerobic soil and water environments, its half-life can vary depending on conditions. wikipedia.orgcdc.govresearchgate.net The degradation is primarily microbial, with numerous bacterial and fungal species capable of utilizing these compounds as a carbon source. nih.govpjoes.commdpi.comwikipedia.org

Table 1: Environmental Half-life of 2,4-D (as an indicator for related compounds)

| Environment | Condition | Half-life |

| Aerobic Mineral Soil | - | 6.2 days wikipedia.orgcdc.gov |

| Anaerobic Aquatic | - | 41 to 333 days cdc.gov |

| Soil (Field Dissipation) | - | 59.3 days researchgate.net |

| Aqueous Photolysis | 25°C | 13.0 days researchgate.net |

The biodegradation of 2,4-D often proceeds through the formation of 2,4-dichlorophenol (B122985) (2,4-DCP) and subsequently other intermediates. nih.govd-nb.info The key enzymes and genes involved in these pathways, such as the tfd gene cluster in Cupriavidus necator JMP134, have been extensively studied. nih.govmdpi.com

Metabolism in Organisms

In plants, 2,4-D and related compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventually death in susceptible broadleaf plants. frontiersin.orgxtbg.ac.cnorst.edu Research has shown that plants can metabolize these compounds, and the rate and pathway of metabolism can influence their tolerance. frontiersin.org

In animals, studies have shown that 2,4-D is generally rapidly excreted, primarily in the urine. 24d.info However, the molecular mechanisms of its toxicity are still under investigation, with some studies suggesting the induction of oxidative stress and changes in mitochondrial function. pjoes.com

Analytical Methods

The detection and quantification of this compound and related compounds in various samples are crucial for research and monitoring. Several analytical methods have been developed and refined over the years. deswater.comfao.orgspringernature.comnih.govepa.gov

Table 2: Common Analytical Methods for 2,4-D and Related Compounds

| Method | Matrix | Detection Limit |

| High-Performance Liquid Chromatography (HPLC) | Water, Urine | 0.004 - 15 µg/L deswater.comspringernature.comnih.gov |

| Gas Chromatography (GC) | Urine | 1 µg/L nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Cotton Seed | 0.01 mg/kg fao.org |

| Immunoassay | Soil, Water | 0.1 - 5.0 mg/kg (soil), 10 µg/L (water) epa.gov |

Phytoremediation Research

Phytoremediation, the use of plants to remove pollutants from the environment, is a promising area of research for contaminants like this compound. ijiset.comoup.comoup.comresearchgate.net Studies have investigated the ability of certain plant species, sometimes in conjunction with pollutant-degrading bacteria, to take up and degrade these herbicides. oup.comoup.com For example, research has shown that inoculating plants with endophytic bacteria capable of degrading 2,4-D can enhance the plant's ability to remove the compound from the soil. oup.comoup.com Recent studies have even explored the use of LED lights to accelerate the phytoremediation process. figshare.com

Structure

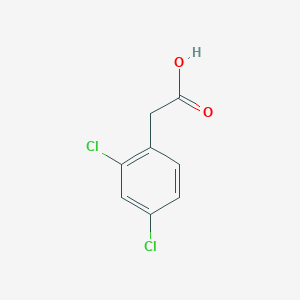

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMWLJKTGBZMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041363 | |

| Record name | 2,4-Dichlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19719-28-9 | |

| Record name | 2,4-Dichlorophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19719-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019719289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19719-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15N730ND47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Behavior and Dynamics of 2,4 Dichlorophenylacetic Acid

Environmental Distribution and Transport Processes

The movement and distribution of 2,4-D in the environment are influenced by a combination of its chemical properties and various environmental factors. who.int

Atmospheric Transport and Deposition Mechanisms

While most forms of 2,4-D are supplied as amine salts which have low volatility, certain ester formulations can volatilize during and after application. who.intcdc.gov Gas-phase 2,4-D has been detected in the atmosphere during application, suggesting rapid volatilization from spray droplets. mdpi.com Once in the atmosphere, it can be transported over short and long distances. who.intmdpi.com The primary mechanisms for its removal from the atmosphere are reaction with hydroxyl radicals, with an estimated half-life of about one day, and wet deposition after dissolving in water droplets. juniperpublishers.comnih.gov

Aquatic System Distribution: Surface Water and Groundwater

2,4-D is frequently detected in surface waters, including streams, rivers, and wetlands, particularly in areas of high usage. nih.govhealth.state.mn.usbioone.org It can enter aquatic systems through direct application for controlling aquatic weeds, spray drift, and runoff from treated agricultural and urban areas. cdc.govjuniperpublishers.comcanada.cacanada.ca Its high water solubility contributes to its presence in the water column. canada.cascielo.br

The potential for 2,4-D to contaminate groundwater is a significant concern due to its mobility in soil. cdc.govcanada.ca It has been detected in groundwater supplies in Europe and North America. pc-progress.com However, its presence in groundwater can be limited by its relatively rapid degradation in the upper soil layers. canada.ca In anaerobic groundwater conditions, its degradation is significantly slower, leading to greater persistence. canada.cacanada.ca

Soil Mobility and Leaching Potential

2,4-D generally exhibits high mobility in soils, making it prone to leaching. cdc.govnih.gov Several factors influence its movement through the soil profile, including soil type, organic matter content, pH, and hydraulic conductivity. pc-progress.comnih.govscielo.org.co

Soil Composition: Sorption of 2,4-D increases with higher clay and organic matter content, which can reduce its mobility. pc-progress.comnih.gov Conversely, sandy soils with low organic matter allow for greater movement and leaching. pc-progress.com

pH: Soil pH plays a crucial role; in anionic form at higher pH, 2,4-D is more mobile due to repulsion between the negatively charged herbicide and soil particles. canada.caresearchgate.net

Organic Matter: While increased organic matter generally enhances sorption, partially decomposed organic matter can decrease sorption and increase desorption. nih.govresearchgate.net

Moisture and Hydraulic Conductivity: Higher soil moisture and hydraulic conductivity are directly related to increased leaching of the herbicide. scielo.org.co

Studies have calculated various indices to predict its leaching potential. The Groundwater Ubiquity Score (GUS) and Leachability Index (LIX) values for 2,4-D in some urban soils suggest a high potential to leach from the surface to groundwater. nih.gov For instance, LIX values in some urban soils were found to be below 0.5, indicating low to moderate leaching potential. nih.gov

Inter-Compartmental Exchange Dynamics (e.g., Water-Sediment, Air-Soil)

The exchange of 2,4-D between different environmental compartments is a dynamic process.

Water-Sediment Exchange: In aquatic systems, 2,4-D can be adsorbed by bottom sediments, which can act as a temporary sink. bioone.orginchem.org However, this process is often reversible, and sediments can release the herbicide back into the water column. bioone.orgpc-progress.com Studies have shown that a significant percentage (between 62% and 100%) of sorbed 2,4-D can be released from sediments within hours. bioone.org The amount of organic carbon in the sediment and the pH of the water are key factors influencing this exchange. bioone.org

Air-Soil Exchange: Volatilization from soil surfaces represents an exchange from the soil to the atmosphere, particularly for ester formulations. inchem.org This process is influenced by temperature and soil moisture. inchem.org Conversely, atmospheric deposition can transfer 2,4-D from the air back to the soil. nih.gov Upward movement of 2,4-D in the soil can occur as the surface dries, concentrating it at the surface where it is more susceptible to volatilization or transport by wind. nih.gov

Persistence and Degradation Pathways in Environmental Matrices

The persistence of 2,4-D in the environment is largely determined by the rate of its degradation, which can occur through both biotic and abiotic processes.

Soil Degradation Kinetics and Factors Influencing Persistence

Microbial degradation is the primary pathway for the breakdown of 2,4-D in soil. cdc.govresearchgate.netnih.gov The rate of degradation is influenced by a complex interplay of soil properties, microbial populations, and environmental conditions.

The degradation of 2,4-D in soil often follows a pattern characterized by an initial lag phase, during which microbial populations adapt, followed by a period of rapid mineralization. pc-progress.com The half-life of 2,4-D in soil can be relatively short, with reported values ranging from a few days to several weeks. cdc.govcdc.gov For example, one study reported a half-life of about 6 days in an aerobic mineral soil, while another found a field dissipation half-life of 59.3 days. cdc.govresearchgate.net In a study of a rice field under flooded conditions, the DT50 (time for 50% dissipation) was 11.4 days. researchgate.net

Factors Influencing Soil Degradation:

Microbial Populations: The presence and activity of specific microorganisms capable of degrading 2,4-D are crucial. pc-progress.comnih.gov Genera such as Pseudomonas, Cupriavidus, and Sphingomonas are known to be effective degraders. nih.govfrontiersin.orgvjs.ac.vn Inoculation of soil with such bacteria has been shown to significantly increase degradation rates. vjs.ac.vnscielo.br

Soil Characteristics: Soil type, organic matter content, and pH significantly affect degradation kinetics. pc-progress.comnih.gov

pH: Soil pH affects both the chemical form of 2,4-D and microbial activity. acs.org Degradation rates have been observed to increase with decreasing initial pH values in some systems. acs.org

Nutrient Content: The availability of nutrients, such as nitrogen, can influence microbial activity and, consequently, the rate of herbicide mineralization. nih.gov

Moisture and Temperature: Soil moisture and temperature are critical environmental factors. who.int Degradation is generally faster under warm, moist conditions that are favorable for microbial growth. who.int

Initial Concentration: The initial concentration of 2,4-D can also affect its degradation kinetics. acs.org

Degradation Kinetics Models:

The degradation of 2,4-D in soil has been described by various kinetic models. In some cases, a pseudo-first-order kinetic model has been found to be a good fit, particularly in the initial stages of degradation. acs.org Other studies have noted a two-stage kinetic model, with an initial rapid phase followed by a slower phase. acs.org

Interactive Data Tables

Table 1: Soil Properties and 2,4-D Sorption/Mineralization

| Soil Type | Organic Matter (%) | pH | Freundlich Distribution Coefficient (Kƒ) µg⁽¹⁻¹/ⁿ⁾ g⁻¹ mL¹/ⁿ | Mineralization Half-life (days) | Reference |

|---|---|---|---|---|---|

| Clay | 3.3 | 7.9 | - | 10 (45% mineralized) | pc-progress.com |

| Loamy | 5.9 | 9.1 | - | 10 (48% mineralized) | pc-progress.com |

| Sandy | 1.5 | 5.8 | - | Slower than clay/loam | pc-progress.com |

| Soil 1 | - | - | 0.81 | 22 | nih.gov |

Table 2: Half-life of 2,4-D in Different Environmental Matrices

| Matrix | Condition | Half-life (days) | Reference |

|---|---|---|---|

| Soil | Aerobic Mineral | 6.2 | cdc.gov |

| Soil | Field Dissipation | 59.3 | researchgate.net |

| Soil | Flooded (Rice) | 11.4 (DT50) | researchgate.net |

| Water | Aerobic Aquatic | 15 | cdc.gov |

| Water | Anaerobic Aquatic | 41 - 333 | cdc.gov |

| Water | Hydrolysis (pH 7) | 39 | researchgate.net |

| Atmosphere | Photodegradation | 1 | juniperpublishers.comnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-Dichlorophenylacetic acid |

| 2,4-dichlorophenol (B122985) |

| 2-methyl-4-chlorophenoxyacetic acid |

| 4-chlorophenol (B41353) |

| Indoleacetic oxidase |

| Butoxyethyl ester |

| Diethanolamine salt |

| Dimethyl amine salt |

| Ethylhexyl ester |

| Isopropyl ester |

| Isopropylamine salt |

| Sodium salt |

Aerobic and Anaerobic Conditions in Soil

Under aerobic conditions, 2,4-D is readily degraded by soil microorganisms. wikipedia.orgcanada.ca The half-life of 2,4-D in aerobic mineral soils is estimated to be around 6.2 days. wikipedia.orgorst.edu The degradation process involves hydroxylation, cleavage of the acid side-chain, decarboxylation, and ring opening. wikipedia.orgorst.edu In contrast, anaerobic degradation of 2,4-D is a much slower process. juniperpublishers.com The half-life of 2,4-D under anaerobic conditions can range from 41 to 333 days. wikipedia.orgorst.edu One study calculated the half-life for anaerobic degradation of 14C-2,4-D in water to be 312 days. inchem.org Research has also explored the role of iron-reducing bacteria in anaerobic degradation, though some studies have cast doubt on the hypothesis that mineral-bound Fe(II) species significantly augment this process. nih.gov

Influence of Soil Properties (e.g., Microbial Activity, Water Content)

Microbial activity is the primary driver of 2,4-D degradation in soil. nih.gov The presence of a healthy microbial community is crucial for its breakdown. juniperpublishers.com Factors that favor microbial growth, such as warm, moist conditions and the presence of organic matter, accelerate the disappearance of 2,4-D. who.int Soil sterilization, on the other hand, inhibits its breakdown. who.int

The rate of degradation can vary significantly depending on the soil type. For instance, the half-life of 2,4-D has been reported to range from two days in a silt loam to about 40 days in a sandy clay. inchem.org In a study comparing three different agricultural soils, mineralization was the main process limiting 2,4-D availability. pc-progress.com In clay and loamy soils, 45% and 48% of the applied dose were mineralized after 10 days, respectively. pc-progress.com Mineralization in sandy soil was initially slower due to longer lag times. pc-progress.com The addition of organic fertilizers, like compost, can enhance microbial activity and improve the soil's capacity to degrade 2,4-D. researchgate.net

The mobility of 2,4-D in soil is influenced by its low binding affinity in mineral soils and sediments, making it intermediately to highly mobile. wikipedia.orgorst.edu Its potential to leach into groundwater is a concern, though this is often mitigated by its relatively short half-life in many soil types. cdc.gov

Aquatic Degradation Dynamics

In aquatic environments, the degradation of 2,4-D is influenced by a combination of microbial metabolism, photolysis, and hydrolysis.

Aerobic and Anaerobic Aquatic Metabolism

Similar to soil environments, aerobic conditions in water facilitate the relatively rapid degradation of 2,4-D. The aerobic aquatic metabolism half-life of 2,4-D is estimated to be about 15 days. orst.educdc.govcdc.gov Conversely, under anaerobic aquatic conditions, 2,4-D is significantly more persistent, with a half-life ranging from approximately 41 to 333 days. wikipedia.orgorst.educdc.govcdc.gov The rate of biodegradation is dependent on factors such as nutrient levels, temperature, and the availability of oxygen. juniperpublishers.com

Photolysis Mechanisms and Byproducts in Aqueous Systems

Photolysis, or the breakdown of the chemical by light, is an important degradation pathway for 2,4-D in sunlit surface waters. who.intcdc.govcdc.gov Direct photolysis in water is a slow process; however, the presence of other substances can accelerate it. researchgate.net The photodegradation process involves the absorption of UV light, leading to the formation of various byproducts.

Research has shown that the degradation of 2,4-D under UV irradiation proceeds through the formation of intermediates. researchgate.net Identified byproducts of photolysis include 2,4-dichlorophenol, chlorohydroxyphenoxyacetic acid, 4-chlorocatechol, and 1,2,4-benzenetriol, which can eventually polymerize into humic acids. researchgate.net The intensity of the UV light significantly impacts the rate of degradation and the concentration of these intermediates. researchgate.net The addition of substances like titanium dioxide (TiO2) or hydrogen peroxide (H2O2) can enhance the photolytic degradation of 2,4-D. researchgate.net The hydroxyl radical (•OH) plays a key role in the oxidative breakdown of 2,4-D during photolysis. capes.gov.br

Hydrolysis in Aqueous Environments

Hydrolysis, the reaction with water, is generally not considered a major degradation pathway for the 2,4-D acid form under typical environmental pH conditions (pH 5-9). inchem.orgcdc.govcdc.gov However, the ester forms of 2,4-D are susceptible to hydrolysis, and this process is pH-dependent. who.int The hydrolysis of 2,4-D esters is significantly faster in basic water. inchem.orgresearchgate.net For example, the half-life for hydrolysis of the 2-butoxyethyl ester at pH 9 is only 0.6 hours. inchem.org The ethylhexyl form of 2,4-D also rapidly hydrolyzes in water to the 2,4-D acid, with a degradation half-life of less than one day. orst.edu

Atmospheric Degradation Processes (e.g., Hydroxyl Radical Reactions)

In the atmosphere, 2,4-D can exist in both vapor and particulate phases. cdc.gov The primary degradation process for vapor-phase 2,4-D is its reaction with photochemically produced hydroxyl radicals (•OH). cdc.gov The estimated atmospheric half-life for this reaction is about 19 hours. cdc.gov Particulate-phase 2,4-D is removed from the atmosphere through wet and dry deposition. cdc.gov

Interactive Data Tables

Table 1: Half-life of this compound in Different Environmental Compartments

| Environment | Condition | Half-life | Reference(s) |

| Soil | Aerobic | 6.2 days | wikipedia.orgorst.edu |

| Soil | Anaerobic | 41 - 333 days | wikipedia.orgorst.edu |

| Aquatic | Aerobic | 15 days | orst.educdc.govcdc.gov |

| Aquatic | Anaerobic | 41 - 333 days | wikipedia.orgorst.educdc.govcdc.gov |

| Atmosphere | Vapor Phase | ~19 hours | cdc.gov |

Table 2: Byproducts of this compound Photolysis

| Byproduct | Reference(s) |

| 2,4-Dichlorophenol | researchgate.net |

| Chlorohydroxyphenoxyacetic acid | researchgate.net |

| 4-Chlorocatechol | researchgate.net |

| 1,2,4-Benzenetriol | researchgate.net |

| Humic acids | researchgate.net |

Identification and Fate of Environmental Metabolites and Transformation Products

The environmental degradation of this compound (2,4-D) results in the formation of various metabolites and transformation products, the nature and distribution of which are dependent on environmental conditions and microbial activity. The primary transformation pathways involve microbial metabolism, which can occur under both aerobic and anaerobic conditions, leading to a range of intermediate compounds.

Under aerobic conditions, the degradation of 2,4-D is often initiated by the cleavage of the ether bond, a reaction catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) in many soil bacteria. mdpi.comnih.gov This initial step predominantly forms 2,4-dichlorophenol (2,4-DCP), which is a major and frequently detected metabolite in both soil and water. ethz.chwho.int Another significant aerobic metabolite is chlorohydroquinone. canada.ca

In anaerobic environments, the degradation of 2,4-D is considerably slower. juniperpublishers.com The major metabolites identified under these conditions include 2,4-DCP and carbon dioxide, with 4-chlorophenol and 2,4-dichloroanisole (B165449) (2,4-DCA) being recognized as minor metabolites. juniperpublishers.com The formation of 2,4-DCA is believed to occur through the microbial methylation of 2,4-DCP. wisc.educdnsciencepub.com

Fungal metabolism of 2,4-D introduces additional transformation pathways. For instance, strains of Aspergillus niger have been shown to metabolize 2,4-D through hydroxylation of the aromatic ring, leading to the formation of compounds such as 2,4-dichloro-5-hydroxyphenylacetic acid and 2,5-dichloro-4-hydroxyphenylacetic acid. mdpi.comnih.govepa.gov Some fungal pathways also proceed through 2,4-DCP, which is subsequently metabolized to other intermediates like catechol. nih.govresearchgate.net

The following table summarizes the key environmental metabolites and transformation products of this compound identified in various studies.

Table 1: Key Environmental Metabolites of this compound

| Metabolite/Transformation Product | Formation Conditions/Organism | Role/Significance |

|---|---|---|

| 2,4-Dichlorophenol (2,4-DCP) | Aerobic and anaerobic degradation by various bacteria (e.g., Cupriavidus necator JMP134, Arthrobacter sp.). nih.govcdnsciencepub.comnih.gov | A major and primary metabolite. ethz.chwho.int It is an intermediate in further degradation pathways but can also persist under certain conditions. |

| 3,5-Dichlorocatechol (B76880) (3,5-DCC) | Aerobic degradation, formed from the hydroxylation of 2,4-DCP by bacteria like Cupriavidus gilardii T-1. mdpi.comnih.gov | A key intermediate in the tfd gene-mediated degradation pathway, preceding ring cleavage. nih.gov |

| 4-Chlorophenol (4-CP) | Anaerobic aquatic metabolism; also formed from the dechlorination of 2,4-DCP. juniperpublishers.comoup.com | A minor metabolite observed under anaerobic conditions. juniperpublishers.com |

| 2-Chlorohydroquinone | Aerobic aquatic metabolism. | A major metabolite identified in some aquatic degradation studies. canada.cajuniperpublishers.com |

| 2,4-Dichloroanisole (2,4-DCA) | Anaerobic aquatic metabolism; microbial methylation of 2,4-DCP. juniperpublishers.comwisc.edu | A minor metabolite formed under anaerobic conditions. juniperpublishers.com |

| 2,4-dichloro-5-hydroxyphenylacetic acid | Fungal metabolism by Aspergillus niger. mdpi.comnih.govsci-hub.se | A product of aromatic ring hydroxylation. nih.gov |

| 2,5-dichloro-4-hydroxyphenylacetic acid | Fungal metabolism by Aspergillus niger. mdpi.comnih.govsci-hub.se | A product of aromatic ring hydroxylation, sometimes involving a chloride shift. epa.gov |

| Catechol | Fungal metabolism by Aspergillus niger, following the formation of 2,4-DCP. nih.govresearchgate.net | An intermediate resulting from de-halogenation and hydroxylation of 2,4-DCP. nih.gov |

| 4-chlorophenoxyacetate | Bacterial degradation by organisms like Azotobacter chroococcum. ethz.ch | Formed by the removal of the chloride at the 2-position. ethz.ch |

| Chloroacetate | Bacterial degradation by organisms like Pseudomonas cepacia P166. ethz.ch | An accumulating intermediate in some degradation pathways. ethz.ch |

The fate of these primary metabolites is often further degradation through established biochemical pathways, particularly in aerobic environments. The pathway beginning with 2,4-DCP is well-documented and involves a series of enzymatic reactions encoded by the tfd genes in bacteria such as Cupriavidus necator JMP134. nih.gov This pathway ultimately leads to the cleavage of the aromatic ring and the entry of the resulting compounds into the central metabolic cycles of the microorganisms, such as the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov

The degradation of 2,4-DCP to 3,5-dichlorocatechol is a critical step, which is then followed by ortho-cleavage of the catechol ring. nih.govethz.ch The subsequent intermediates are systematically broken down into smaller, non-chlorinated molecules.

The following table details the sequential breakdown of 2,4-Dichlorophenol, a primary metabolite of 2,4-D.

Table 2: Subsequent Degradation Pathway of 2,4-Dichlorophenol (2,4-DCP)

| Intermediate Metabolite | Preceding Compound | Forming Enzyme (Gene) | Subsequent Compound |

|---|---|---|---|

| 3,5-Dichlorocatechol (3,5-DCC) | 2,4-Dichlorophenol | 2,4-DCP hydroxylase (TfdB) | 2,4-dichloro-cis,cis-muconate |

| 2,4-dichloro-cis,cis-muconate (DCMA) | 3,5-Dichlorocatechol | Chlorocatechol 1,2-dioxygenase (TfdC) | 2-chlorodienelactone |

| 2-chlorodienelactone (CDL) | 2,4-dichloro-cis,cis-muconate | Chloromuconate cycloisomerase (TfdD) | 2-chloromaleylacetate |

| 2-chloromaleylacetate (CMA) | 2-chlorodienelactone | Chlorodienelactone hydrolase (TfdE) | Maleylacetate |

| Maleylacetate | 2-chloromaleylacetate | Chloromaleylacetate reductase (TfdF) | 3-oxoadepate |

This pathway is primarily based on the degradation by Cupriavidus necator JMP134 and similar bacteria. mdpi.comnih.gov

Biological and Ecological Interactions of 2,4 Dichlorophenylacetic Acid

Ecotoxicological Investigations on Non-Target Organisms

The widespread use of 2,4-Dichlorophenylacetic acid (2,4-D) has prompted extensive research into its effects on organisms not targeted by its herbicidal action. These investigations are critical for understanding the broader ecological implications of its application in various environments.

The impact of 2,4-D on aquatic life is highly dependent on its chemical formulation. Ester formulations of 2,4-D are generally more toxic to fish and aquatic invertebrates than the salt and acid forms. juniperpublishers.com Some ester forms are classified as highly toxic to fish and other aquatic life. epa.gov In contrast, salt formulations are registered for use in controlling aquatic weeds. juniperpublishers.com

Studies have shown that 2,4-D generally exhibits slight toxicity to fish and aquatic invertebrates. epa.gov However, certain ester forms can be moderately to highly toxic to these organisms. epa.gov For instance, some esters are considered "moderately toxic" to freshwater invertebrates, which can be a food source for fish like salmonids. epa.gov A meta-analysis revealed that vertebrates, particularly fish, experience higher mortality rates from 2,4-D exposure. beyondpesticides.org The chemical can cause asphyxia in waterways by decreasing dissolved oxygen levels. beyondpesticides.org

Acute toxicity studies have reported a wide range of lethal concentrations (LC50) for various aquatic species. For freshwater fish, 48-96 hour LC50 values range from 1.4 to 4800 mg/L across 23 species. waterquality.gov.au For freshwater crustaceans, the 48-96 hour LC50 or EC50 (immobilization) values are between 1.8 and 144 mg/L for eight species. waterquality.gov.au In a study on the neotropical fish Cnesterodon decemmaculatus, the 96-hour LC50 value for a commercial 2,4-D formulation was determined to be 1008 mg/L. nih.gov Behavioral changes such as lethargy and abnormal swimming were also observed in the fish. nih.gov Another study on guppies (Poecilia vivipara) found an estimated LC50 of 34.64 µl/L and observed gill and liver damage. scielo.br

Table 1: Acute Toxicity of this compound (Acid Formulation) to Various Aquatic Organisms

| Organism Group | Number of Species Tested | Test Duration (hours) | LC50/EC50 Range (mg/L) |

| Freshwater Fish | 23 | 48-96 | 1.4 - 4800 |

| Freshwater Crustaceans | 8 | 48-96 | 1.8 - 144 |

| Freshwater Insects | 2 | 48-96 | 1.6 - 44 |

| Marine Fish | 2 | 48-96 | 1.5 - 3.5 |

| Marine Crustaceans | 1 | 48-96 | 3370 - 6730 |

| Marine Molluscs | 1 | 96 | 259 |

On land, 2,4-D is considered to have moderate toxicity to birds and mammals. epa.gov Studies on birds, including their eggs, have generally shown low toxicity from acute oral and short-term dietary exposure. inchem.org A meta-analysis identified birds as having a high mortality rate upon exposure to 2,4-D. nih.gov

The impact on terrestrial invertebrates varies. For honeybees (Apis mellifera), 2,4-D is considered practically non-toxic, with a 24-hour LC50 estimated at 104 and 115 μg per bee. juniperpublishers.com However, honeybee larvae are susceptible to being killed by 2,4-D. centerforfoodsafety.org In contrast, carabid beetles experienced over 50% mortality after four days of exposure to sand treated with 1 g/m² of 2,4-D. juniperpublishers.com The 48-hour LC50 for the earthworm Lumbricus rubellus exposed to treated filter paper was 61.6 μg/cm². juniperpublishers.com The effects on soil microorganisms are species-dependent. juniperpublishers.com Some soil bacteria, such as Azospirillum brasilense Cd and some Rhizobium species, have shown toxic effects from 2,4-D, while high concentrations can increase fungal populations. mdpi.com Numerous bacterial and fungal strains, including Pseudomonas, Sphingomonas, and Mortierella, have been identified as capable of degrading 2,4-D in the soil. nih.govscialert.net

Table 2: Ecotoxicity of this compound to Terrestrial Organisms

| Organism | Endpoint | Value | Reference |

| Birds | Acute/Short-term dietary | Low toxicity | inchem.org |

| Honeybees (Apis mellifera) | 24-hour LC50 | 104-115 µ g/bee | juniperpublishers.com |

| Carabid Beetles | Mortality | >50% at 1 g/m² | juniperpublishers.com |

| Earthworms (Lumbricus rubellus) | 48-hour LC50 | 61.6 µg/cm² | juniperpublishers.com |

As a selective herbicide, 2,4-D is designed to kill broadleaf weeds while leaving most grasses unharmed. wikipedia.org However, its effects can extend to non-target plant species. All tested forms of 2,4-D have shown relatively high toxicity to vascular plants. epa.gov Drift from 2,4-D applications can alter plant communities by favoring annual weeds and grasses over native flowering plants. centerforfoodsafety.org Studies have documented that non-target terrestrial plant injury from 2,4-D can be significantly higher than that from other herbicides like glyphosate (B1671968). msu.edu

In microcosm studies, Japanese turnip (Raphanus sativus) and onion (Allium cepa) were negatively affected by exposure to 2,4-D, with the turnip showing greater sensitivity in terms of biomass and growth reduction. oup.comnih.gov At low concentrations, however, 2,4-D can act as a growth promoter. primescholars.com For example, it has been observed to increase root length in radishes. primescholars.com In tissue culture, low doses of 2,4-D are used to induce callus formation by mimicking auxins. bio-world.com

The toxic effects of 2,4-D vary significantly among different species. juniperpublishers.com In aquatic environments, ester formulations are more toxic than acid or salt forms, and there are sensitivity variations among different invertebrate species to the same formulation. inchem.org For instance, daphnids have been found to be more sensitive to the toxic action of 2,4-D-based herbicides compared to fish. researchgate.net

Molecular Mechanisms of Action in Plants (Herbicide Specific)

The herbicidal action of 2,4-D stems from its ability to function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). xtbg.ac.cnrevistacultivar.com As a chemical analogue of auxin, it is absorbed by the leaves and transported to the plant's meristems, the sites of active growth. mt.govbyjus.com

At herbicidal concentrations, 2,4-D induces uncontrolled and unsustainable growth in susceptible broadleaf plants. wikipedia.orgtoku-e.com Unlike natural auxins, which are quickly metabolized by the plant, 2,4-D persists, leading to a cascade of disruptive physiological effects. xtbg.ac.cn This prolonged stimulation disrupts the plant's normal hormonal balance. xtbg.ac.cn

The sustained auxin-like activity of 2,4-D leads to several key downstream effects that contribute to plant death. It triggers the overproduction of other plant hormones, notably ethylene (B1197577) and abscisic acid (ABA). xtbg.ac.cnresearchgate.net This hormonal imbalance causes a range of symptoms, including stem curling, leaf withering, and ultimately, the death of the plant. mt.govresearchgate.net The compound alters cell wall plasticity and influences protein synthesis, further contributing to the lethal, uncontrolled growth. byjus.com The interaction with other hormone signaling pathways, such as those for jasmonic acid and salicylic (B10762653) acid, can also be disrupted by 2,4-D. nih.gov Furthermore, 2,4-D has been shown to induce the production of reactive oxygen species (ROS), which cause oxidative damage and contribute to cell death. researchgate.netnih.gov

Interaction with Auxin Receptors and Signaling Pathways (e.g., TIR1 F-box protein, Aux/IAA protein degradation, ARF family activation)

This compound (2,4-D) acts as a molecular mimic of the natural plant hormone indole-3-acetic acid (IAA). xtbg.ac.cnnih.gov Its herbicidal activity stems from its interaction with the auxin signaling pathway, which begins with its perception by a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related Auxin Signaling F-box (AFB) proteins. tandfonline.comnih.gov These proteins are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. oup.compnas.org

Auxin, including 2,4-D, acts as a "molecular glue," enhancing the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. xtbg.ac.cnoup.com This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. tandfonline.commdpi.com The degradation of these repressor proteins releases the Auxin Response Factor (ARF) transcription factors from inhibition. xtbg.ac.cnmdpi.com Once freed, ARF proteins can bind to auxin-response elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating their transcription and leading to a cascade of downstream physiological effects. xtbg.ac.cnnih.gov

While both natural auxins and 2,4-D utilize this pathway, the relative stability and persistence of 2,4-D within the plant lead to a continuous and unregulated activation of auxin responses. researchgate.netnih.gov The TIR1 protein is considered the primary receptor for 2,4-D. xtbg.ac.cn Different TIR1/AFB homologs can exhibit varying specificities for different auxinic compounds, which may explain differences in plant responses to various synthetic auxins. nih.govnih.gov

Cellular and Physiological Responses in Sensitive Plants (e.g., abnormal growth, senescence, vascular tissue damage)

The overstimulation of the auxin signaling pathway by 2,4-D in sensitive dicotyledonous plants leads to a range of detrimental cellular and physiological responses. nih.govresearchgate.net Unlike natural auxins, which are tightly regulated and rapidly degraded, the persistence of 2,4-D causes sustained and uncontrolled growth. researchgate.netnih.gov

One of the most visible symptoms is abnormal growth, characterized by leaf epinasty (downward curling), stem twisting and curvature, and the formation of malformed leaves and stems. researchgate.netfrontiersin.org This unregulated cell division and elongation disrupts the plant's normal development. researchgate.net The compound also damages vascular tissues, which impairs the transport of water and nutrients throughout the plant. researchgate.netmdpi.com

Furthermore, 2,4-D induces premature senescence, the process of aging in plants. xtbg.ac.cnfrontiersin.org This is often linked to the overproduction of other plant hormones, such as ethylene and abscisic acid (ABA), which are triggered by the high levels of auxin activity. xtbg.ac.cnresearchgate.net The accumulation of reactive oxygen species (ROS) is another key toxic effect induced by 2,4-D application, contributing to cellular damage and stress responses that ultimately lead to plant death. xtbg.ac.cnresearchgate.net

Gene Expression Modulation in Response to this compound

Application of 2,4-D significantly alters the gene expression profile in sensitive plants. The primary effect is the upregulation of early auxin-responsive genes, a direct consequence of the degradation of Aux/IAA repressors and the activation of ARF transcription factors. mdpi.com These early-response genes include members of the Aux/IAA family itself, creating a negative feedback loop, as well as genes encoding various transcription factors and enzymes involved in growth and development. frontiersin.orgmdpi.com

Studies have shown that genes associated with the ubiquitin E3 ligase complex, F-box domains, and ARF transcription factors are significantly upregulated in response to 2,4-D treatment. frontiersin.org For example, in a study on cotton, several components of the 2,4-D/auxin-response pathway, including ubiquitin E3 ligase and ARF transcription factors, showed higher expression in sensitive lines compared to tolerant lines. frontiersin.org

Mechanisms of Resistance in Plant Populations

The evolution of resistance to 2,4-D in weed populations is a significant challenge in agriculture. Plants have developed several mechanisms to withstand the effects of this herbicide, broadly categorized as metabolic detoxification and impaired transport.

Metabolic Detoxification Pathways in Resistant Plants (e.g., hydroxylation, conjugation)

One of the primary mechanisms of resistance to 2,4-D is enhanced metabolic detoxification. soybeanresearchinfo.com Resistant plants are able to break down the herbicide into non-toxic or less toxic compounds more rapidly than susceptible plants. nih.gov This process typically involves a multi-phase detoxification system.

Phase I: Hydroxylation The initial step often involves hydroxylation of the 2,4-D molecule, a reaction frequently catalyzed by cytochrome P450 monooxygenases (P450s). nih.govacs.org For instance, in resistant waterhemp (Amaranthus tuberculatus), 2,4-D is hydroxylated to form 5-OH-2,4-D. nih.govbiorxiv.org This hydroxylation step is crucial as it renders the molecule inactive, losing its auxinic properties. nih.gov The involvement of P450s is supported by studies where the application of P450 inhibitors, like malathion, can reverse resistance. frontiersin.org

Phase II: Conjugation Following hydroxylation, the modified 2,4-D molecule undergoes conjugation, where it is linked to other molecules such as sugars or amino acids. nih.govcambridge.org In resistant waterhemp, the hydroxylated 2,4-D is conjugated with glucose to form 2,4-D-5-O-D-glucopyranoside. acs.org In contrast, susceptible plants may conjugate the parent 2,4-D molecule directly to amino acids like aspartate, forming metabolites that can still retain some toxicity. nih.govacs.org

Phase III: Further Modification and Sequestration The conjugated molecule can be further modified, for example, by malonylation, as seen in the formation of 2,4-D-(6'-O-malonyl)-5-O-D-glucopyranoside in resistant waterhemp. nih.govacs.org These complex metabolites are then typically sequestered into the vacuole, effectively removing them from the cytoplasm. frontiersin.org

This enhanced metabolic pathway in resistant plants is more efficient at detoxifying 2,4-D and produces less harmful metabolites compared to the pathways in susceptible plants. nih.gov

Impaired Transport Mechanisms in Resistant Plants (e.g., ABCB transporters)

Another mechanism of resistance involves altered transport of 2,4-D within the plant. nih.gov In some resistant weeds, the herbicide is not effectively translocated from the point of application (usually the leaves) to the sites of action in the meristematic tissues. oup.commdpi.com This impaired transport leads to the retention of 2,4-D in the treated leaves, preventing it from reaching lethal concentrations in critical growing points. oup.com

Genetic Basis of Resistance Development

The development of resistance to 2,4-D in weed populations is an evolutionary process driven by the selection pressure of repeated herbicide applications. pnas.org The underlying genetic basis for resistance can be complex and may involve single or multiple genes. nih.govsoybeanresearchinfo.com

In some cases, resistance to synthetic auxins has been linked to a single dominant allele, which suggests that resistance can evolve and spread relatively quickly within a population. pnas.org For instance, resistance in wild mustard (Sinapis arvensis) and kochia (Kochia scoparia) has been shown to be conferred by a single dominant gene. pnas.org

Metabolic resistance, often the most common mechanism, is typically polygenic, involving multiple genes that encode for detoxification enzymes like cytochrome P450s and glucosyltransferases. nih.govsoybeanresearchinfo.com The evolution of metabolic resistance can be a more complex process, potentially involving the upregulation or modification of several genes in the detoxification pathway. nih.govsoybeanresearchinfo.com

Target-site resistance, while less common for auxinic herbicides compared to other herbicide classes, can also occur. This may involve mutations in the genes encoding the auxin receptors, such as TIR1/AFB proteins, or the Aux/IAA coreceptors. nih.gov However, the essential role of these proteins in normal plant development might make such mutations less likely to be viable. pnas.org The genetic redundancy in the auxin receptor system, with multiple TIR1/AFB and Aux/IAA genes, could also contribute to the lower frequency of target-site resistance. pnas.org

The study of the genetic basis of resistance involves crossing resistant and susceptible plants and analyzing the inheritance patterns in the progeny to determine if the resistance is controlled by nuclear genes and how many genes are involved. soybeanresearchinfo.com

Metabolic and Microbial Degradation Pathways

Microbial Biodegradation of 2,4-Dichlorophenylacetic Acid

The ability to degrade 2,4-D is widely distributed among various soil and aquatic microorganisms. This capability is primarily driven by specific enzymatic systems that have been the subject of extensive research to understand their function and genetic basis.

Numerous bacterial and fungal species have been identified for their capacity to metabolize 2,4-D. mdpi.com These microorganisms are typically isolated from environments with a history of herbicide application. nih.govfrontiersin.org

Cupriavidus : Cupriavidus necator JMP134 (also known as Ralstonia eutropha and Alcaligenes eutrophus) is one of the most well-studied 2,4-D degrading bacteria. nih.govtandfonline.com Another identified strain, Cupriavidus campinensis BJ71, isolated from a wheat-growing soil, demonstrated the ability to degrade 99% of an initial 350 mg/L concentration of 2,4-D within six days under optimal conditions (pH 7.0 and 30°C). mdpi.comnih.gov

Pseudomonas : Various Pseudomonas species are known to degrade 2,4-D. nih.govtandfonline.com For instance, Pseudomonas putida has been shown to completely metabolize 500 ppm of 2,4-D within 45 hours. scialert.net Pseudomonas cepacia DBO1(pRO101) has also been studied for its degradation capabilities. nih.gov Additionally, Pseudomonas fluorescens HH was found to utilize 1.0 mM of 2,4-D completely within 30 hours. vjs.ac.vn

Sphingomonas : Species within this genus are recognized as 2,4-D degraders. mdpi.comfrontiersin.org

Achromobacter : Achromobacter sp. strain LZ35, isolated from contaminated soil, can use 2,4-D as its sole carbon and energy source, with optimal degradation occurring at 30°C and pH 8.0. nih.govresearchgate.net Another strain, Achromobacter xylosoxidans, showed optimal degradation at 40°C and a pH of 7.0. nahs.org.ng

Ochrobactrum : This genus is also listed among the bacteria capable of 2,4-D biodegradation. mdpi.com

Mortierella : The fungal strain Mortierella isabellina, now classified as Umbelopsis isabellina, is known to eliminate 2,4-D. d-nb.info

Umbelopsis : The fungal strain Umbelopsis isabellina has been shown to degrade 98% of 2,4-D (at an initial concentration of 25 mg L-1) within five days of incubation. nih.govsecihti.mx This degradation process involves the formation of 2,4-dichlorophenol (B122985). d-nb.infonih.gov

The following table summarizes the degradation characteristics of some of these microbial strains.

| Microbial Strain | Optimal Conditions | Degradation Performance | Reference |

| Cupriavidus campinensis BJ71 | pH 7.0, 30°C | 99% of 350 mg/L in 6 days | mdpi.comnih.gov |

| Pseudomonas putida | 30°C | 500 ppm in 45 hours | scialert.net |

| Achromobacter sp. LZ35 | pH 8.0, 30°C | Optimal at 200 mg/L | nih.gov |

| Achromobacter xylosoxidans | pH 7.0, 40°C | 95.38% of 0.72 g/L in 76 hours | nahs.org.ng |

| Umbelopsis isabellina | - | 98% of 25 mg/L in 5 days | nih.govsecihti.mx |

The breakdown of 2,4-D is a stepwise process catalyzed by a series of specific enzymes. The pathway generally begins with the cleavage of the ether linkage, followed by the hydroxylation and subsequent cleavage of the aromatic ring. nih.govtandfonline.com

The first and often rate-limiting step in the degradation of 2,4-D is the cleavage of the side chain from the aromatic ring. tandfonline.comacs.org This reaction is primarily catalyzed by an α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. nih.govtandfonline.comasm.org This enzyme converts 2,4-D into 2,4-dichlorophenol (2,4-DCP) and glyoxylate. acs.orgasm.org The TfdA enzyme is an Fe(II)-dependent dioxygenase that requires α-ketoglutarate as a cosubstrate. acs.orgasm.org Another enzyme, a 2,4-D monooxygenase, has also been identified as initiating the degradation pathway. tandfonline.com The tfdA gene has been found in a wide range of bacteria, including Cupriavidus and Achromobacter species. nih.govnih.govscielo.br

Following the initial cleavage, the resulting 2,4-DCP undergoes further transformation.

Phenol Hydroxylases : The 2,4-DCP is hydroxylated by a 2,4-DCP hydroxylase (or chlorophenol hydroxylase), encoded by the tfdB gene, to form 3,5-dichlorocatechol (B76880). nih.govtandfonline.comasm.orgresearchgate.net This enzyme is a key component of the degradation pathway in many bacteria, including Alcaligenes eutrophus JMP134. researchgate.netuni-stuttgart.de

Catechol Dioxygenases : The aromatic ring of 3,5-dichlorocatechol is then cleaved by a chlorocatechol 1,2-dioxygenase, encoded by the tfdC gene. nih.govtandfonline.comasm.org This enzyme catalyzes the ortho-cleavage of the catechol ring to produce 2,4-dichloro-cis,cis-muconate. nih.govnih.gov While the ortho-cleavage pathway is dominant, some organisms can utilize a meta-cleavage pathway for chlorocatechols. uni-stuttgart.deoup.com The subsequent enzymes in the pathway, encoded by tfdD, tfdE, and tfdF, further process the intermediates, eventually funneling them into the tricarboxylic acid (TCA) cycle. nih.govtandfonline.comnih.gov

The genes responsible for 2,4-D degradation are often organized in clusters, known as tfd genes. nih.govtandfonline.com These gene clusters are frequently located on mobile genetic elements, particularly plasmids, which facilitates their transfer between different bacterial species. researchgate.netoup.com

The most well-characterized example is the pJP4 plasmid, originally found in Cupriavidus necator JMP134. nih.govasm.orgmdpi.com This 80-kb plasmid carries the genes for the degradation of 2,4-D, as well as for resistance to mercury. oup.comasm.org The pJP4 plasmid contains at least two distinct gene clusters, tfdI and tfdII, both of which are involved in 2,4-D catabolism. asm.orgnih.govmdpi.com The tfdA gene, encoding the initial dioxygenase, and the tfdB, C, D, E, F genes, encoding the subsequent enzymes of the pathway, are part of these clusters. mdpi.comnih.govnih.gov The expression of the tfd genes is typically regulated by LysR-type transcriptional regulators, such as TfdR and TfdS. asm.org The transfer of the pJP4 plasmid to other bacteria, such as Escherichia coli and other soil bacteria, has been demonstrated to confer the ability to degrade 2,4-D. asm.orgnih.gov

Co-metabolism, the process where microorganisms degrade a substance without using it as a primary energy or carbon source, can play a role in the enhanced degradation of 2,4-D. The presence of other carbon sources can sometimes influence the rate and extent of 2,4-D breakdown. For instance, in some cases, the degradation of 2,4-D is effectively prevented under mixed substrate conditions with glucose. researchgate.net However, in other contexts, the presence of an additional carbon source, such as pyruvate (B1213749) or benzoate, can support the degradation of 2,4-D by strains that might not otherwise be able to utilize it efficiently. tandfonline.com This suggests that the effect of co-metabolism is dependent on the specific microbial strain and the available co-substrates.

Enzymatic Mechanisms of this compound Catabolism

Metabolism in Higher Organisms

The biotransformation of this compound (2,4-D) in higher organisms involves a series of metabolic processes that vary significantly between plants and animals. These pathways are crucial in determining the compound's persistence and potential effects within these organisms.

Metabolic Pathways in Plants

In plants, the detoxification of 2,4-D occurs through several key reactions, generally categorized as Phase I and Phase II metabolism. lookchem.com These processes aim to convert the active herbicide into less toxic, more water-soluble compounds that can be sequestered or eliminated. The primary metabolic routes include hydroxylation, decarboxylation, conjugation, side-chain degradation, and ring cleavage. lookchem.comwikipedia.orgchemdad.com

Hydroxylation: This Phase I reaction involves the addition of a hydroxyl (-OH) group to the aromatic ring of the 2,4-D molecule. lookchem.comchemdad.com This process increases the reactivity and water solubility of the compound, preparing it for further metabolic steps.

Decarboxylation: The removal of the carboxyl group from the acetic acid side chain is another identified metabolic pathway in plants. lookchem.comchemdad.com This reaction can lead to the formation of volatile metabolites. Studies have shown the production of C14O2 by bean plants treated with labeled 2,4-D, indicating the breakdown of the side chain. oup.com

Conjugation: This is a crucial Phase II detoxification mechanism where the 2,4-D molecule or its hydroxylated metabolites are linked to endogenous molecules like amino acids or glucose. lookchem.comchemdad.com Conjugation with amino acids, particularly glutamate (B1630785) and aspartate, has been widely observed. lookchem.comuwa.edu.au Glucose conjugation can occur either directly to the carboxyl group of the side chain, forming a glucose ester, or to the hydroxylated ring. lookchem.comuwa.edu.au In wild radish (Raphanus raphanistrum), the major metabolite has been identified as the glucose ester of 2,4-D. uwa.edu.au These conjugates are generally considered to be biologically inactive and are more readily compartmentalized within the plant cell, often in the vacuole.

Side-chain Degradation: The acetic acid side chain of 2,4-D can be cleaved from the phenyl ring. wikipedia.orgchemdad.com This process results in the formation of 2,4-dichlorophenol (2,4-DCP). nih.gov

Ring Cleavage: Following side-chain removal and other modifications, the aromatic ring structure of the resulting metabolites can be opened. wikipedia.orgchemdad.com This is a more complete form of degradation that breaks down the core structure of the original compound.

The rate and primary pathway of metabolism can differ significantly among plant species, which is a key factor in the selective herbicidal action of 2,4-D. lookchem.com For instance, resistant plants, such as certain common waterhemp (Amaranthus tuberculatus) populations, have been shown to metabolize 2,4-D more rapidly than susceptible plants, a trait potentially mediated by cytochrome P450 enzymes. unl.edu

Table 1: Key Metabolic Reactions of 2,4-D in Plants

| Metabolic Pathway | Description | Key Metabolites/Products |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. lookchem.comchemdad.com | Hydroxylated 2,4-D derivatives |

| Decarboxylation | Removal of the carboxyl group from the side chain. lookchem.comchemdad.com | CO2, other volatile compounds |

| Conjugation | Attachment of endogenous molecules like amino acids or glucose. lookchem.comuwa.edu.au | Amino acid conjugates (e.g., with glutamate, aspartate), Glucose esters |

| Side-chain Degradation | Cleavage of the acetic acid side chain from the phenyl ring. wikipedia.orgchemdad.com | 2,4-dichlorophenol (2,4-DCP) |

| Ring Cleavage | Opening of the aromatic ring structure. wikipedia.orgchemdad.com | Various smaller organic molecules |

Metabolic Pathways in Animals

The metabolism of 2,4-D in animals shows considerable species-specific differences. The primary routes of biotransformation and excretion include the elimination of the unchanged compound, formation of amino acid and protein conjugates, and the generation of 2,4-dichlorophenol.

Excretion of Unchanged Form: In many animal species, including rats and humans, 2,4-D is rapidly absorbed and excreted largely unchanged in the urine. nih.govorst.educdc.gov Studies in rats have shown that after oral administration, the vast majority of the compound is eliminated as the parent 2,4-D. nih.govcdc.gov Similarly, human volunteers who ingested 2,4-D excreted most of it unmetabolized. orst.edu

Amino Acid/Protein Conjugates: In some species, particularly dogs, 2,4-D undergoes significant conjugation with amino acids. nih.govcdc.gov Identified conjugates include those with taurine, serine, glycine, glutamic acid, and cysteine. nih.govcdc.govresearchgate.net These conjugation reactions facilitate the excretion of the compound. cdc.gov It has also been noted that 2,4-D can bind to proteins, such as serum albumins, which can influence its distribution and detoxification. pjoes.com

2,4-Dichlorophenol Formation: A minor metabolic pathway in animals involves the breakdown of 2,4-D to form 2,4-dichlorophenol (2,4-DCP). wikipedia.orgregulations.gov This metabolite has been detected in livestock, accounting for a small percentage of the total radioactive residue in milk and tissues. wikipedia.org 2,4-DCP itself can be further metabolized and excreted. regulations.gov

The differences in metabolic pathways can lead to varying toxicokinetic profiles among species. For example, the slower elimination and more extensive metabolism in dogs compared to rats contribute to a higher body burden and increased sensitivity to 2,4-D in dogs. nih.gov

Table 2: Comparative Metabolism of 2,4-D in Different Animal Species

| Species | Primary Metabolic Fate | Key Metabolites | Reference(s) |

|---|---|---|---|

| Rat | Excreted largely unmetabolized in urine. nih.govcdc.gov | Unchanged 2,4-D | nih.govcdc.gov |

| Dog | Excreted mainly after metabolism via conjugation. nih.govcdc.gov | Taurine, serine, glycine, glutamic acid, cysteine, sulphate, and glucuronide conjugates. nih.govcdc.govresearchgate.net | nih.govcdc.govresearchgate.net |

| Human | Rapidly excreted, primarily unchanged in urine. orst.edu | Unchanged 2,4-D, some acid-hydrolyzable conjugates. orst.edu | orst.edu |

| Livestock (general) | Primarily excreted unchanged or as conjugates; minor formation of 2,4-DCP. wikipedia.org | Unchanged 2,4-D, conjugates, 2,4-dichlorophenol, 4-chlorophenoxyacetic acid. wikipedia.org | wikipedia.org |

Factors Influencing Metabolic Rates

The rate at which 2,4-D is metabolized and degraded is not constant but is influenced by a variety of factors, including the specific plant species, the level of microbial activity, and prevailing environmental conditions. lookchem.com

Plant Species: The ability to detoxify 2,4-D varies greatly among different plant species, which is the basis for its selective use as an herbicide. lookchem.com Monocotyledonous plants (grasses) are generally more resistant because they can metabolize the herbicide more effectively than most broadleaf weeds. uwa.edu.au Even within broadleaf species, differences in the rates of 2,4-D detoxification can account for variations in selectivity. lookchem.comchemdad.com For example, a 2,4-D-resistant common waterhemp population was found to metabolize the herbicide much faster than susceptible populations. unl.edu

Microbial Activity: In the environment, particularly in soil and water, microbial degradation is the primary process for the breakdown of 2,4-D. lookchem.comwikipedia.orgcdc.gov The presence and activity of microorganisms capable of using 2,4-D as a carbon source are critical. inchem.orgwho.int Repeated applications of the herbicide to soil can stimulate the growth of these specific microbial populations, thereby increasing the degradation rate. inchem.orgwho.int The degradation pathway in many soil bacteria, such as Cupriavidus necator JMP134, is well-characterized and involves a series of enzymatic steps starting with the cleavage of the side chain to form 2,4-DCP. nih.govtandfonline.com

Environmental Conditions: Several environmental factors significantly impact the rate of 2,4-D degradation, primarily by affecting microbial activity.

Temperature: Warm conditions generally stimulate microbial metabolism, leading to faster degradation of 2,4-D. inchem.orgwho.int Conversely, cold conditions can slow down this process, leading to greater persistence. who.int

Moisture: Moist soil conditions are favorable for microbial growth and activity, thus promoting the breakdown of 2,4-D. inchem.orgwho.int Dry conditions can inhibit microbial degradation. who.int

pH: The pH of the soil or water can influence both the chemical state of 2,4-D and the activity of degrading microorganisms. wikipedia.org For instance, the degradation by Pseudomonas cepacia was found to be optimal at an acidic pH. nih.gov

Organic Matter: The addition of organic matter to the soil can stimulate microbial populations and enhance the degradation of 2,4-D. inchem.orgwho.int

Oxygen Availability: The degradation of 2,4-D is generally rapid in aerobic (oxygen-present) environments. wikipedia.org In anaerobic (oxygen-absent) conditions, such as in some aquatic sediments, the breakdown is much slower, leading to increased persistence. wikipedia.orgcdc.gov

Toxicological Mechanisms and Effects on Non Target Organisms

Cellular and Subcellular Effects

The toxicological impact of 2,4-Dichlorophenylacetic acid (2,4-D) on non-target organisms extends to the cellular and subcellular levels, where it instigates a cascade of disruptive events. These effects primarily involve the perturbation of cellular membranes, dysfunction of mitochondria leading to bioenergetic disturbances, and the modulation of essential enzyme activities.

Membrane Perturbation and Interaction with Cell Membranes (e.g., erythrocytes, phospholipids)

2,4-D has been demonstrated to interact with and perturb the structure and function of cell membranes, a critical interface for cellular integrity and signaling. Studies on human erythrocytes have shown that 2,4-D can induce significant shape changes, an effect attributed to its interaction with the outer monolayer of the red cell membrane. nih.gov This interaction is not limited to erythrocytes, as research on model membranes composed of phospholipids (B1166683) like dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylethanolamine (B1222843) (DMPE) has further elucidated the membrane-disrupting capabilities of 2,4-D. nih.gov

The interaction of 2,4-D with membrane lipids can lead to increased membrane permeability and decreased membrane fluidity. plos.org This alteration in the physical properties of the membrane can compromise its barrier function and disrupt cellular homeostasis. Furthermore, 2,4-D can bind to phospholipids, which may increase the susceptibility of membrane lipids to peroxidation. pjoes.com In rat erythrocytes, exposure to 2,4-D has been shown to induce cellular deterioration through the peroxidation of polyunsaturated fatty acids and the degradation of membrane phospholipids. researchgate.net

Table 1: Observed Effects of this compound on Cell Membranes

| Affected Organism/System | Observed Effect | Reference |

| Human Erythrocytes | Inducement of pronounced shape change. | nih.gov |

| Fungal Cells (Umbelopsis isabellina) | Increased membrane permeability and decreased membrane fluidity. | plos.org |

| Rat Erythrocytes | Peroxidation of polyunsaturated fatty acids and degradation of membrane phospholipids. | researchgate.net |

| Model Membranes (DMPC, DMPE) | Perturbation of lipid bilayers. | nih.gov |

Mitochondrial Dysfunction and Bioenergetic Disturbances (e.g., ATP depletion, oxidative phosphorylation inhibition)

Mitochondria, the primary sites of cellular energy production, are significant targets for the toxic effects of 2,4-D. Exposure to this compound can lead to mitochondrial dysfunction and severe disturbances in cellular bioenergetics. A key mechanism of this toxicity is the uncoupling of oxidative phosphorylation, which impairs the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. mdpi.comresearchgate.net

Research has shown that 2,4-D can inhibit the activity of mitochondrial respiratory chain complexes, specifically Complex I (NADH cytochrome c reductase) and Complex III (cytochrome c reductase), in isolated liver mitochondria. mdpi.com This inhibition disrupts the electron transport chain, leading to a decrease in the mitochondrial membrane potential and a subsequent reduction in ATP synthesis. researchgate.netnih.gov The depletion of cellular ATP compromises numerous energy-dependent cellular processes, ultimately contributing to cell death. mdpi.comresearchgate.net In pancreatic β-cells, 2,4-D exposure has been shown to induce mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol, which are key events in the apoptotic pathway. nih.gov

Table 2: Mitochondrial Effects of this compound

| Parameter | Observed Effect | Reference |

| Oxidative Phosphorylation | Inhibition and uncoupling. | mdpi.comresearchgate.net |

| Mitochondrial Respiratory Chain | Inhibition of Complex I and Complex III. | mdpi.com |

| Mitochondrial Membrane Potential | Disruption and loss. | researchgate.netnih.gov |

| ATP Levels | Depletion. | mdpi.comresearchgate.net |

| Cytochrome c | Release from mitochondria. | researchgate.netnih.gov |

Enzyme Activity Modulation and Inhibition

2,4-D can significantly modulate and inhibit the activity of various enzymes, thereby disrupting critical metabolic and signaling pathways. In the context of its herbicidal action, 2,4-D is known to mimic the plant hormone auxin, leading to uncontrolled cell division and growth. xtbg.ac.cn However, its effects on enzyme activities extend to non-target organisms as well.

In soil microbial communities, 2,4-D has been observed to have variable effects on extracellular enzyme activities, which are crucial for nutrient cycling. For instance, in some studies, the application of 2,4-D has led to an increase in the activities of β-glucosidase, cellobiohydrolase, and phosphatase. mdpi.com Conversely, it has also been shown to inhibit nitrogenase activity in certain bacteria. mdpi.com

Within animal cells, 2,4-D can inhibit the expression and function of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net This inhibition weakens the cell's antioxidant defense system, making it more susceptible to oxidative damage. Furthermore, 2,4-D has been found to inhibit glutathione S-transferase (GST) activity, which plays a role in the detoxification of xenobiotics. pjoes.com

Oxidative Stress Induction

A prominent mechanism of 2,4-D toxicity in non-target organisms is the induction of oxidative stress. This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the organism's antioxidant defense systems to neutralize them.

Free Radical Generation and Reactive Oxygen Species (ROS) Formation

Exposure to 2,4-D has been consistently linked to the generation of free radicals and an increase in the intracellular levels of ROS. researchgate.netresearchgate.net ROS are highly reactive molecules, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that can cause widespread damage to cellular components. nih.gov

The mitochondrial respiratory chain is a major source of intracellular ROS formation, and the disruption of its function by 2,4-D can lead to an overproduction of these reactive species. mdpi.com In pancreatic β-cells, 2,4-D exposure has been shown to evoke ROS generation. nih.gov Similarly, in plants, 2,4-D treatment leads to an overproduction of superoxide radicals and hydrogen peroxide, contributing to oxidative stress and subsequent cellular damage. researchgate.net

Lipid Peroxidation Processes

The increased production of ROS induced by 2,4-D can lead to lipid peroxidation, a destructive process that damages cellular membranes. acs.org Lipid peroxidation involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids, which are abundant in cell membranes. This process can lead to a loss of membrane fluidity, increased membrane permeability, and the formation of cytotoxic byproducts such as malondialdehyde (MDA). plos.orgmdpi.com

Studies have demonstrated that exposure to 2,4-D increases the levels of thiobarbituric acid-reactive substances (TBARS), a common marker of lipid peroxidation, in various organisms, including fungi and rats. plos.orgnih.gov In rat erythrocytes, 2,4-D has been shown to induce lipid peroxidation, contributing to damage of the erythrocyte membrane. nih.gov The peroxidation of membrane lipids can disrupt the function of membrane-bound proteins and ultimately compromise the integrity of the cell. researchgate.net

Table 3: Indicators of Oxidative Stress Induced by this compound

| Indicator | Observed Effect | Reference |

| Reactive Oxygen Species (ROS) | Increased generation. | researchgate.netnih.govresearchgate.net |

| Thiobarbituric Acid-Reactive Substances (TBARS) | Increased levels, indicating lipid peroxidation. | plos.orgnih.gov |

| Malondialdehyde (MDA) | Increased levels, indicating lipid peroxidation. | mdpi.com |

| Antioxidant Enzyme Activity (SOD, CAT, GPx) | Inhibition. | researchgate.net |

Modulation of Antioxidant System Activity

Exposure to this compound disrupts the delicate balance of cellular antioxidant systems in non-target organisms. In the plant Zea mays, the herbicide has been shown to induce oxidative stress, evidenced by an over-accumulation of hydrogen peroxide (H₂O₂) and increased lipid peroxidation. ekb.egekb.eg This oxidative challenge prompts a varied response from the enzymatic and non-enzymatic components of the antioxidant defense system.

High concentrations of 2,4-D lead to a significant increase in the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). ekb.egekb.eg Conversely, the activities of other key enzymes, including ascorbate (B8700270) peroxidase (APx), guaiacol (B22219) peroxidase (GPX), glutathione peroxidase (GSHPx), and glutathione reductase (GR), have been observed to decline significantly under similar exposure conditions. ekb.egekb.eg

Non-enzymatic antioxidants are also affected. A notable decrease in the levels of reduced glutathione (GSH) and ascorbic acid (AsA) has been recorded in Zea mays leaves treated with 2,4-D. ekb.eg This depletion, coupled with a decrease in the glutathione redox potential (GSH/GSSG) and the NADPH/NADP+ ratio, points to a severe disruption of cellular redox homeostasis, which can lead to oxidative damage. ekb.eg

Table 1: Effect of 2,4-D on Antioxidant System Components in Zea mays

| Component | Observed Effect at High Doses | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Over-accumulation | ekb.egekb.eg |

| Lipid Peroxidation (MDA) | Increased | ekb.egekb.eg |

| Superoxide Dismutase (SOD) | Significant increase in activity | ekb.egekb.eg |

| Catalase (CAT) | Significant increase in activity | ekb.egekb.eg |

| Ascorbate Peroxidase (APx) | Significant decline in activity | ekb.egekb.eg |

| Guaiacol Peroxidase (GPX) | Significant decline in activity | ekb.eg |

| Glutathione Peroxidase (GSHPx) | Significant decline in activity | ekb.eg |

| Glutathione Reductase (GR) | Significant decline in activity | ekb.egekb.eg |

| Reduced Glutathione (GSH) | Significant decline in content | ekb.eg |

| Ascorbic Acid (AsA) | Significant decline in content | ekb.eg |

| GSH/GSSG Ratio | Marked decline | ekb.eg |

Genotoxic and Mutagenic Potential

The genotoxicity of this compound, while historically a subject of some debate, has been increasingly demonstrated across various experimental systems. nih.govnih.gov Evidence points to its ability to cause DNA damage, induce chromosomal abnormalities, and trigger mutations through several mechanisms. researchgate.netpjoes.com

DNA Damage and Strand Breaks